molecular formula C23H19ClN2O3 B4935358 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B4935358
M. Wt: 406.9 g/mol
InChI Key: FJAGHMDFFBZYHL-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a compound that belongs to the benzoxazole class of heterocyclic compounds. Benzoxazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps :

    Formation of Benzoxazole Core: The reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions forms the benzoxazole core.

    Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazole with 4-aminophenyl-2-(3,5-dimethylphenoxy)acetic acid to form the desired acetamide compound.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of nanocatalysts or metal catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways .

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-9-15(2)11-19(10-14)28-13-22(27)25-18-6-3-16(4-7-18)23-26-20-12-17(24)5-8-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAGHMDFFBZYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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